An In-Depth Technical Guide to 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine: A Versatile Intermediate in Medicinal Chemistry
An In-Depth Technical Guide to 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine: A Versatile Intermediate in Medicinal Chemistry
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern drug discovery and development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these, 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine stands out as a highly valuable and reactive building block. This guide provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a particular focus on its role in the development of novel therapeutics. The unique combination of a pyrimidine core, a methoxy group, and a labile trimethylsilyl ether makes this compound a powerful tool for medicinal chemists, enabling a range of synthetic transformations. Pyrimidine derivatives are integral to a wide array of pharmaceuticals, including antiviral and anticancer agents, underscoring the importance of functionalized pyrimidine precursors.[1][2][3][4][5]
Molecular Structure and Physicochemical Properties
The structure of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine, with the canonical SMILES string COC1=NC(=NC=C1)O(C)C, features a pyrimidine ring substituted with a methoxy group at the 4-position and a trimethylsilyloxy group at the 2-position.[6] This strategic placement of functional groups dictates its reactivity and utility in organic synthesis. The trimethylsilyl (TMS) group serves as a protecting group for the hydroxyl functionality of the corresponding 2-hydroxypyrimidine, enhancing its solubility in organic solvents and allowing for selective reactions at other positions of the pyrimidine ring.[6] The methoxy group, on the other hand, can act as a leaving group in nucleophilic aromatic substitution reactions.
A summary of the key physicochemical properties of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (4-methoxypyrimidin-2-yl)oxy-trimethylsilane | [6] |
| CAS Number | 18037-10-0 | [6] |
| Molecular Formula | C8H14N2O2Si | [6] |
| Molecular Weight | 198.29 g/mol | [6] |
| Melting Point | Approximately 122 °C | [6] |
| Boiling Point | Estimated around 300 °C at standard pressure | [6] |
| Appearance | Solid (form may vary) | |
| Solubility | Soluble in a range of organic solvents | [6] |
Synthesis and Purification: A Practical Approach
The synthesis of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine is typically achieved through the silylation of 4-methoxy-2-pyrimidinone (also known as 4-methoxy-pyrimidin-2-ol). This reaction leverages the high affinity of silicon for oxygen, forming a stable silyl ether.
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine.
Detailed Experimental Protocol: Silylation of 4-methoxy-2-pyrimidinone
This protocol describes a common laboratory-scale synthesis.
Materials:
-
4-methoxy-2-pyrimidinone
-
Hexamethyldisilazane (HMDS) or Trimethylsilyl chloride (TMSCl)
-
Triethylamine (if using TMSCl)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methoxy-2-pyrimidinone.
-
Solvent Addition: Add the anhydrous solvent to the flask to dissolve or suspend the starting material.
-
Reagent Addition:
-
Using HMDS: Add an excess of hexamethyldisilazane (typically 1.5-2.0 equivalents) to the reaction mixture. A catalytic amount of a silylation catalyst such as ammonium sulfate can be added to accelerate the reaction.
-
Using TMSCl: Add triethylamine (1.1-1.2 equivalents) to the mixture, followed by the slow addition of trimethylsilyl chloride (1.1-1.2 equivalents) via a dropping funnel. The reaction is often exothermic.
-
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If TMSCl/triethylamine was used, filter off the triethylamine hydrochloride salt that has precipitated.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield pure 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine.
Spectroscopic Characterization: Deciphering the Molecular Fingerprint
¹H NMR Spectroscopy (Predicted)
-
Trimethylsilyl Protons (-Si(CH₃)₃): A sharp singlet integrating to 9 protons is expected in the upfield region, typically around δ 0.3-0.5 ppm.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons is expected around δ 3.9-4.1 ppm.
-
Pyrimidine Ring Protons: Two doublets are expected for the two aromatic protons on the pyrimidine ring. The proton at the 5-position (adjacent to the methoxy-bearing carbon) would likely appear around δ 6.0-6.2 ppm, while the proton at the 6-position would be further downfield, around δ 8.0-8.2 ppm, due to the deshielding effect of the adjacent nitrogen atom.
¹³C NMR Spectroscopy (Predicted)
-
Trimethylsilyl Carbons (-Si(CH₃)₃): A signal in the upfield region, typically around δ 0-2 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.[7]
-
Pyrimidine Ring Carbons:
-
C2 (bearing the -OTMS group): Expected around δ 165-170 ppm.
-
C4 (bearing the -OCH₃ group): Expected around δ 170-175 ppm.
-
C5: Expected around δ 90-95 ppm.
-
C6: Expected around δ 155-160 ppm.
-
FT-IR Spectroscopy (Predicted)
-
C-H stretching (aromatic and aliphatic): Bands in the region of 2900-3100 cm⁻¹.
-
C=N and C=C stretching (pyrimidine ring): Characteristic absorptions in the 1500-1650 cm⁻¹ region.[8][9]
-
Si-O-C stretching: A strong band typically observed in the 1050-1100 cm⁻¹ region.
-
Si-C stretching (from TMS group): Bands around 1250 cm⁻¹ and 840 cm⁻¹.
Mass Spectrometry (Predicted)
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ([M]⁺) at m/z = 198 would be expected. Common fragmentation patterns for trimethylsilyl ethers involve the loss of a methyl radical ([M-15]⁺) to give a stable silicon-containing cation.[10] Other characteristic fragments would arise from the cleavage of the pyrimidine ring.
Key Applications in Drug Development: A Gateway to Bioactive Molecules
The synthetic utility of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine lies in its ability to participate in nucleophilic substitution reactions, particularly in the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[2][4][11][12]
Role in Nucleoside Analogue Synthesis
The silylated pyrimidine is a key intermediate in the Vorbrüggen glycosylation reaction, a powerful method for forming the C-N glycosidic bond between a sugar moiety and a nucleobase. The trimethylsilyloxy group activates the pyrimidine ring for nucleophilic attack by an activated sugar derivative.
Caption: Role of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine in Vorbrüggen glycosylation for nucleoside analogue synthesis.
A prominent example of a drug class synthesized via this methodology is the family of cytidine analogues, which includes important chemotherapeutic agents like Gemcitabine and Cytarabine . While the direct synthesis of these specific drugs may involve variations of this chemistry, the use of silylated pyrimidines is a fundamental strategy.[4] For instance, in the synthesis of gemcitabine analogues, a suitably functionalized and silylated pyrimidine is coupled with a protected difluororibose derivative.[11][13] The methoxy group can subsequently be converted to an amino group to yield the final cytosine-like structure.
Safety and Handling
As with all laboratory chemicals, 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine should be handled with appropriate care in a well-ventilated fume hood.[14][15]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing dust or vapors. May cause respiratory irritation.
-
Skin Contact: Causes skin irritation. In case of contact, wash immediately with soap and water.
-
Eye Contact: Causes serious eye irritation. In case of contact, rinse cautiously with water for several minutes.
-
Ingestion: Harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture, as the trimethylsilyl group is susceptible to hydrolysis.
Conclusion: A Cornerstone of Modern Medicinal Chemistry
4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine is a testament to the power of strategic molecular design in facilitating complex chemical syntheses. Its unique combination of a reactive pyrimidine core, a versatile methoxy group, and a labile silyl protecting group makes it an indispensable tool for the construction of a wide range of biologically active molecules, particularly nucleoside analogues. As the demand for novel antiviral and anticancer agents continues to grow, the importance of such well-designed synthetic intermediates will undoubtedly increase, solidifying the place of 4-Methoxy-2-((trimethylsilyl)oxy)pyrimidine as a cornerstone of modern medicinal chemistry.
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